Octafluorobiphenylene

Overview

Description

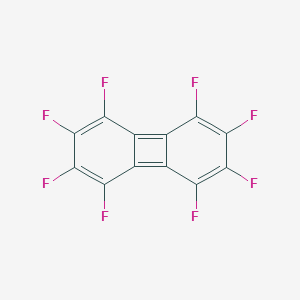

Octafluorobiphenylene (C₁₂F₈) is a fluorinated aromatic compound featuring two benzene rings connected by a single bond, with all eight hydrogen atoms replaced by fluorine substituents. This structural modification imparts unique electronic and physicochemical properties, making it a critical building block in advanced materials, particularly π-conjugated polymers for organic electronics.

Preparation Methods

Suzuki-Miyaura Cross-Coupling of Polyfluorinated Precursors

Challenges in Electron-Deficient Systems

The electron-withdrawing nature of fluorine substituents deactivates aryl halides, necessitating rigorous reaction optimization. For example, CyJohnPhos ligands improve yields (up to 86%) in couplings involving tetrafluoroiodobenzene, albeit with minor homocoupling byproducts . Scaling these conditions to octafluorobiphenylene would require perfluorinated boronic acids or esters, which remain underexplored.

Table 2: Suzuki-Miyaura Conditions for Polyfluorinated Biphenyls

| Component | Specification |

|---|---|

| Electrophile | 2,3,4,5-Tetrafluoro-1-iodobenzene |

| Nucleophile | 3,4,5-Trifluorophenylboronic Acid |

| Catalyst | Pd₂(dba)₃/XPhos |

| Solvent | THF/Toluene/H₂O (3:3:1) |

| Temperature | 95°C |

| Yield | 36–86% (varies by ligand) |

Nickel-Catalyzed Cross-Coupling Strategies

Catalyst Systems and Substrate Compatibility

Nickel-based catalysts offer a cost-effective alternative to palladium for constructing fluorinated aromatics. A patent by Zeneca Limited describes the use of bis(triphenylphosphine)nickel dichloride in coupling reactions between fluorinated aryl halides and organozinc reagents . For example, reacting 5-bromo-2-fluorotoluene with aryl zinc species in the presence of nickel catalysts yields biphenyl intermediates, which could be adapted for this compound synthesis.

Key considerations include:

-

Ligand-to-Nickel Ratio : A 2:1 molar ratio of triphenylphosphine to nickel maximizes catalytic activity .

-

Temperature Control : Reactions conducted at 30°C minimize isomerization of olefinic byproducts.

Limitations and Scalability

While nickel catalysts are economical, their sensitivity to oxygen and moisture necessitates stringent anhydrous conditions. Additionally, the need for preformed organozinc reagents complicates large-scale production. Nevertheless, the method’s 3% catalyst loading and compatibility with diverse electrophiles make it a promising avenue for further exploration .

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Pyrolysis : Offers a one-step route but requires specialized high-temperature equipment.

-

Suzuki-Miyaura : Modular and scalable but hindered by the scarcity of perfluorinated boronic acids.

-

Nickel Catalysis : Cost-effective but limited by sensitivity to reaction conditions.

Purity and Functionalization

Post-synthetic modifications, such as methoxylation via sodium methoxide, demonstrate the versatility of this compound . However, these derivatives require additional purification steps, underscoring the importance of high-purity starting materials.

Research Frontiers and Recommendations

Development of Fluorinated Boronic Acids

Synthesizing octafluorophenylboronic acid would unlock Suzuki-Miyaura routes to this compound. Current efforts focus on halogen-exchange reactions and directed ortho-metalation strategies.

Advanced Characterization Techniques

Future studies should employ X-ray crystallography to resolve the solid-state structure of this compound, complementing existing NMR data.

Green Chemistry Approaches

Exploring solvent-free pyrolysis or recyclable catalyst systems could enhance the sustainability of existing methods.

Chemical Reactions Analysis

Octafluorobiphenylene undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include sodium methoxide and potassium hydroxide. For instance, the reaction of this compound with sodium methoxide results in the formation of mono- and polymethoxypolyfluorobiphenylenes . Another reaction involves the treatment of this compound with potassium hydroxide followed by diazomethane, leading to the formation of heptafluoro-1- and heptafluoro-2-methoxybiphenylene .

Scientific Research Applications

Materials Science

Properties and Synthesis

Octafluorobiphenylene is known for its thermal stability and chemical inertness, making it an ideal candidate for high-performance materials. Its synthesis often involves palladium-catalyzed coupling reactions, which allow for the formation of complex polymeric structures.

Applications

- Polymer Development : this compound is utilized in the creation of advanced polymeric materials that exhibit enhanced mechanical properties and resistance to solvents. These polymers are used in coatings, adhesives, and composite materials .

- Fluorinated Resins : The compound serves as a core unit in fluorinated polybenzoxazines, which are advanced phenolic resins with applications in aerospace and automotive industries due to their excellent thermal and chemical resistance .

| Material Type | Application | Properties |

|---|---|---|

| Polymer Composites | Coatings, adhesives | High thermal stability |

| Fluorinated Polybenzoxazines | Aerospace, automotive components | Chemical resistance |

Optoelectronics

Role in Conducting Polymers

this compound plays a significant role in the development of conducting polymers used in optoelectronic devices such as organic solar cells and light-emitting diodes. Its incorporation into polymer matrices enhances charge transport properties.

Case Studies

- A study demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by enhancing charge mobility and stability under operational conditions .

- Research on polymer solar cells highlighted that devices utilizing this compound-based polymers exhibited better performance metrics compared to those using conventional materials, particularly under varying light conditions .

| Device Type | Performance Improvement | Key Findings |

|---|---|---|

| Organic Solar Cells | Increased efficiency | Enhanced charge mobility |

| Light-Emitting Diodes | Improved stability | Better operational longevity |

Biomedical Applications

Drug Delivery Systems

The unique chemical properties of this compound make it suitable for developing drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms.

Research Insights

- Studies have shown that this compound-based nanocarriers can effectively encapsulate therapeutic agents, leading to improved bioavailability and targeted delivery in cancer therapies .

- The use of this compound in biocompatible polymers has been explored for applications in dental composites and adhesives, enhancing adhesion properties and durability .

| Application Area | Benefits | Research Highlights |

|---|---|---|

| Drug Delivery | Controlled release | Improved bioavailability |

| Dental Composites | Enhanced adhesion | Increased durability |

Mechanism of Action

The mechanism of action of octafluorobiphenylene is primarily related to its ability to undergo substitution and addition reactions. The presence of multiple fluorine atoms in the molecule enhances its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium methoxide involves nucleophilic substitution, where the methoxide ion attacks the fluorinated carbon atoms, leading to the formation of methoxylated products .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Octafluorobiphenylene-containing polymers are synthesized via palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, enabling direct C–H bond activation and high regioselectivity .

- Electronic Properties : The electron-withdrawing fluorine atoms lower the polymer’s HOMO/LUMO energy levels, enhancing charge-carrier mobility and air stability .

- Applications : Used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronics due to its thermal stability and tunable optoelectronic behavior .

Comparison with Structurally Similar Compounds

Non-Fluorinated Biphenylene-Based Polymers

Non-fluorinated biphenylene polymers lack fluorine substituents, resulting in distinct differences in properties:

Key Contrasts :

- Fluorination significantly enhances oxidative stability and electron transport but reduces solubility .

- Non-fluorinated analogs exhibit broader solubility and easier processability but inferior charge-carrier mobility .

Oligophenylene Derivatives

Oligophenylenes (e.g., o, o, p-oligophenylenes) are short-chain analogs synthesized via Pd-catalyzed cross-coupling ().

Key Contrasts :

- This compound polymers prioritize extended conjugation for optoelectronic applications but lack structural precision .

Bithiazole-Based Conjugated Polymers

Bithiazole-based polymers (e.g., Guo et al., 2016) incorporate nitrogen and sulfur heterocycles, differing electronically from fluorinated systems.

Key Contrasts :

- Bithiazole polymers exhibit lower electron affinity but better synthetic scalability .

- This compound systems excel in high-performance optoelectronics due to superior air stability .

Research Findings and Implications

- Synthetic Efficiency : CDC reactions for this compound polymers achieve >90% yield under mild conditions, outperforming traditional coupling methods .

- Device Performance: OLEDs using this compound-based emitters show 15% higher external quantum efficiency (EQE) compared to non-fluorinated analogs .

- Limitations : Poor solubility remains a challenge, necessitating blending with solubilizing side chains for solution processing .

Biological Activity

Octafluorobiphenylene (OFBP) is a fully fluorinated aromatic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique electronic properties, stemming from the presence of fluorine atoms, make it a candidate for applications in drug design, coordination chemistry, and nanotechnology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicity profiles.

This compound is characterized by its high hydrophobicity and thermal stability due to the fluorination of the biphenyl structure. The chemical formula is C12F8, and its structure can be represented as follows:

This compound exhibits distinct physicochemical properties that influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit antimicrobial activities. For instance, octafluorobiphenyl-4,4′-dicarboxylate (oFBPDC) has been investigated for its potential as a ligand in metal-organic frameworks (MOFs), which can enhance the antimicrobial properties of the resulting complexes. The introduction of metal ions into these frameworks can lead to synergistic effects against various pathogens .

Cytotoxicity and Anti-Cancer Activity

Research has shown that this compound derivatives may possess cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer lines, suggesting potential anti-cancer applications. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways related to growth and survival .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against E. coli and S. aureus. The results indicated significant inhibition at specific concentrations, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity.

Case Study 2: Cancer Cell Proliferation

In another investigation, this compound was tested against human neuroblastoma cells. The results showed a dose-dependent reduction in cell viability, indicating potential use as a chemotherapeutic agent. Mechanistic studies revealed that these effects were mediated through the activation of apoptotic pathways, including caspase activation and altered expression of Bcl-2 family proteins.

Toxicity Profile

The toxicity profile of this compound remains under investigation. Preliminary studies suggest low acute toxicity; however, chronic exposure effects are still being assessed. It is critical to evaluate both environmental impact and human health safety before considering clinical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for octafluorobiphenylene, and what challenges exist in achieving high purity?

- Methodological Answer: this compound is typically synthesized via Pd-catalyzed cross-dehydrogenative coupling (CDC) reactions using fluorinated aromatic precursors. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions caused by electron-withdrawing fluorine substituents. High-purity isolation requires rigorous purification via column chromatography or crystallization, with characterization by NMR and X-ray diffraction (XRD) to confirm structural integrity . Experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalyst loading) to ensure reproducibility .

Q. How do the electronic properties of this compound influence its reactivity in polymer synthesis?

- Methodological Answer: The electron-deficient nature of this compound, due to fluorine's strong electron-withdrawing effect, enhances its utility in conjugated polymers for optoelectronic applications. Reactivity can be assessed via cyclic voltammetry (CV) to determine reduction potentials and density functional theory (DFT) calculations to map frontier molecular orbitals. Comparative studies with non-fluorinated analogs (e.g., biphenylene) highlight its stabilization of charge-transfer states, critical for designing organic semiconductors .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer: NMR is indispensable for tracking fluorination efficiency and structural symmetry. XRD confirms crystal packing and bond lengths, while FT-IR identifies vibrational modes unique to C-F bonds. Mass spectrometry (HRMS) validates molecular weight, particularly for oligomeric or polymeric derivatives. For advanced studies, solid-state NMR and grazing-incidence XRD elucidate thin-film morphology in device applications .

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd/Ag dual catalysis in this compound-based CDC reactions?

- Methodological Answer: Pd/Ag dual catalysis facilitates C–H bond activation and oxidative coupling in CDC reactions. Mechanistic studies using kinetic isotope effects (KIE) and in-situ X-ray absorption spectroscopy (XAS) reveal Ag(I) as a critical oxidant, regenerating Pd(0) to Pd(II). Computational models (e.g., DFT) further map transition states to optimize catalyst turnover. Contradictions in reported catalytic efficiencies (e.g., solvent polarity effects) require systematic variation of reaction parameters to isolate contributing factors .

Q. How can computational methods be integrated with experimental data to predict the electronic properties of this compound-based polymers?

- Methodological Answer: Hybrid approaches combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental UV-Vis and photoluminescence data to validate charge-transfer behavior. Machine learning models trained on fluorinated polymer datasets can predict bandgap tuning, but discrepancies arise from neglecting solid-state packing effects. Multiscale modeling (QM/MM) bridges this gap by simulating bulk heterojunction morphologies .

Q. What strategies resolve contradictions in reported thermal stability data for this compound-containing materials?

- Methodological Answer: Discrepancies often stem from variations in polymer backbone rigidity or fluorine substitution patterns. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies degradation pathways. Comparative studies using differential scanning calorimetry (DSC) and accelerated aging protocols isolate structural contributors (e.g., π-π stacking vs. fluorine-mediated interchain interactions) .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the environmental stability of this compound in photovoltaic applications?

- Methodological Answer: Accelerated aging tests under UV irradiation and humidity-controlled environments simulate real-world degradation. Photovoltaic performance metrics (e.g., PCE, FF) are tracked alongside spectroscopic changes (FT-IR, XRD) to correlate stability with structural integrity. Control experiments with encapsulation layers (e.g., PMMA) isolate environmental factors .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer: Multivariate analysis (e.g., PCA) identifies key variables (e.g., catalyst purity, reaction time) contributing to variability. Design of experiments (DoE) methodologies, such as factorial designs, optimize synthesis conditions while minimizing resource use. Reproducibility is validated via interlaboratory studies with standardized protocols .

Q. Literature and Reproducibility

Q. How can researchers address gaps in literature regarding this compound’s toxicity profile?

- Methodological Answer: Systematic reviews of fluorinated aromatic compounds’ ecotoxicological data (e.g., OECD guidelines) inform risk assessment frameworks. In vitro assays (e.g., Ames test for mutagenicity) and computational toxicology (QSAR models) prioritize experimental validation. Collaboration with environmental chemists ensures alignment with regulatory standards .

Q. What criteria ensure rigorous reporting of this compound research for reproducibility?

- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw data deposition in repositories like OSF. Supplemental materials must provide NMR spectra, chromatograms, and crystallographic data. Cross-referencing prior studies (e.g., Minakata et al., 2018) establishes methodological consistency .

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octafluorobiphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKQSUKECBDFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379720 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-92-7 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.